Cruzain-IN-1
Overview
Description
ML092, also known as Cruzain-IN-1, is a selective, covalent, and reversible inhibitor of the enzyme Cruzain. Cruzain is a cysteine protease that plays a crucial role in the life cycle of the parasite Trypanosoma cruzi, which causes Chagas disease. ML092 has an inhibitory concentration (IC50) of 10 nanomolar, making it a potent inhibitor .
Mechanism of Action
Target of Action
Cruzain: Cruzain-IN-1 is a potent inhibitor of , the main cysteine protease of Trypanosoma cruzi . Cruzain plays a crucial role in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Therefore, Cruzain is a prime target for therapeutic intervention in the treatment of Chagas disease .
Mode of Action
This compound is a covalent and reversible Cruzain inhibitor . It works by binding to the active site of the enzyme, rendering it inactive and preventing it from catalyzing the reactions necessary for the parasite’s survival and proliferation . This compound is designed to be highly selective, meaning it specifically targets the Cruzain enzyme without affecting other enzymes in the host organism .
Biochemical Pathways
The inhibition of Cruzain disrupts the parasite’s ability to process essential proteins, which ultimately leads to the death of the parasite . This disruption affects the biochemical pathways related to the parasite’s nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells .
Pharmacokinetics
Extensive pharmacokinetic studies have enabled the identification of this compound as a metabolically stable and permeable compound with high selectivity indices . CYP3A4 was found to be involved in the main metabolic pathway . The identification of metabolic soft spots provided insights into molecular optimization .
Result of Action
The result of this compound’s action is the disruption of the parasite’s life cycle, leading to its death . This disruption prevents the parasite from invading host cells, replicating, and ultimately causing disease . This compound has shown great promise in preclinical studies, offering a potential pathway for developing effective treatments for Chagas disease .
Biochemical Analysis
Biochemical Properties
Cruzain-IN-1 selectively inhibits cruzain over other Trypanosoma proteases such as cathepsin L-like protein and cathepsin B-like protease . It interacts with cruzain by binding to its active site, thereby preventing the enzyme from performing its function . The nature of this interaction is competitive, meaning this compound competes with the substrate for the active site of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cruzain, a protease that plays a key role in the survival and immune evasion of Trypanosoma cruzi . By inhibiting cruzain, this compound disrupts the intracellular development of the parasite, thereby affecting its survival and replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cruzain, thereby inhibiting the enzyme’s activity . This binding interaction prevents cruzain from cleaving its substrates, leading to a disruption in the biochemical processes that the enzyme is involved in . The inhibition of cruzain by this compound is competitive, meaning the compound and the substrate compete for the active site of the enzyme .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever its target, the cruzain enzyme, is located. Cruzain is a cysteine protease that is pivotal to the life-cycle of Trypanosoma cruzi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML092 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .
Industrial Production Methods: Industrial production of ML092 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing advanced purification techniques. The compound is stored as a solid at -20°C for long-term stability and can be dissolved in dimethyl sulfoxide (DMSO) for use in experiments .
Chemical Reactions Analysis
Types of Reactions: ML092 undergoes several types of chemical reactions, including:
Oxidation: ML092 can be oxidized under specific conditions, altering its chemical structure and potentially its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on ML092, impacting its binding affinity to Cruzain.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the core structure of ML092, potentially enhancing its inhibitory properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of ML092, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
ML092 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and to develop new inhibitors with improved properties.
Biology: Employed in research on Trypanosoma cruzi to understand the role of Cruzain in the parasite’s life cycle and to develop potential treatments for Chagas disease.
Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other diseases involving cysteine proteases.
Industry: Utilized in drug discovery and development programs to identify and optimize new inhibitors of cysteine proteases
Comparison with Similar Compounds
E64: Another cysteine protease inhibitor, but it is irreversible and less selective compared to ML092.
K777: A potent inhibitor of Cruzain with a different chemical structure and mechanism of action.
Z-Phe-Ala-CHN2: A peptide-based inhibitor that targets cysteine proteases but lacks the selectivity and potency of ML092
Uniqueness of ML092: ML092 is unique due to its high selectivity and reversible inhibition of Cruzain. Its covalent binding mechanism allows for potent inhibition at low concentrations, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199523-24-4 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.